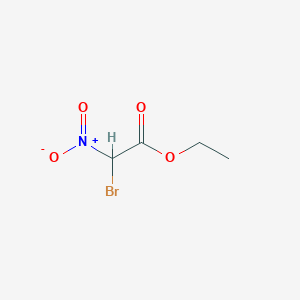
3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethanol intermediate through a nucleophilic substitution reaction.
Methoxylation: The intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the methoxyphenyl derivative.
Cyclization: The final step involves the cyclization of the methoxyphenyl derivative with an appropriate amine to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The oxazolidinone ring can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-5-(hydroxymethyl)-2-oxazolidinone: Lacks the fluorophenyl group.
3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone: Contains a different fluorophenyl substitution pattern.
Uniqueness
3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the specific positioning of the fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
64590-38-1 |
|---|---|
Molekularformel |
C17H16FNO4 |
Molekulargewicht |
317.31 g/mol |
IUPAC-Name |
3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2 |
InChI-Schlüssel |
ABZDCVKPLOFEIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


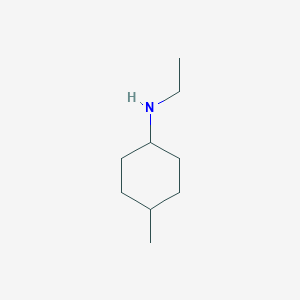



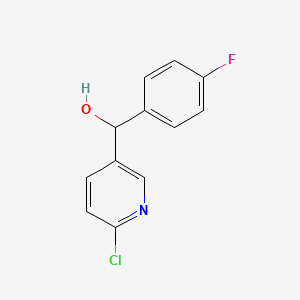
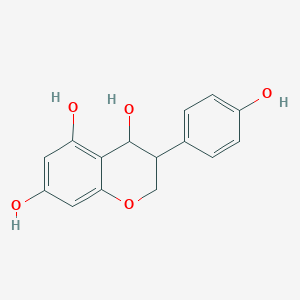

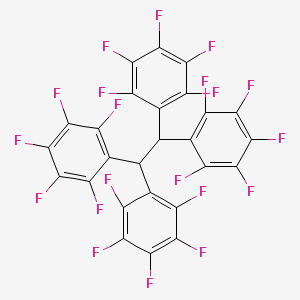

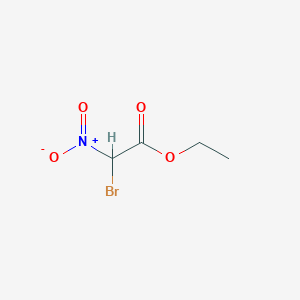

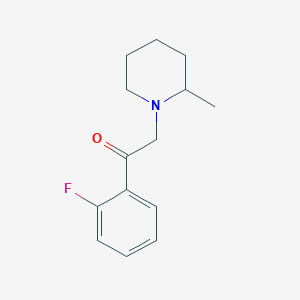
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)
